molecular formula C14H14N4O2 B2547900 N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1705538-69-7

N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2547900
CAS No.: 1705538-69-7
M. Wt: 270.292
InChI Key: YNFDWIWVGZKWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a carboxamide group at position 6 and a 2-methoxyphenyl substituent at the amide nitrogen. Its synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications (e.g., sulfonation or amination) .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-20-13-5-3-2-4-11(13)17-14(19)18-7-10-6-15-9-16-12(10)8-18/h2-6,9H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDWIWVGZKWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine Derivatives

A common approach involves cyclizing 4,5-diaminopyrrole-3-carboxylates under acidic or basic conditions. For example, 4,5-diaminopyrrole-3-carbonitrile undergoes intramolecular cyclization in the presence of phosphorus oxychloride to yield 5H-pyrrolo[3,4-d]pyrimidine-6-carbonitrile. This method leverages the electron-withdrawing nitrile group to facilitate ring closure.

Reaction Conditions

  • Substrate: 4,5-Diaminopyrrole-3-carbonitrile
  • Reagent: POCl₃ (excess)
  • Temperature: 80–100°C
  • Yield: 62–68%

Microwave-Assisted Ring Closure

Microwave irradiation enhances reaction efficiency for pyrrolopyrimidine formation. 7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been synthesized via microwave-promoted cyclization of iodinated intermediates. Adapting this method, 6-iodo-5H-pyrrolo[3,4-d]pyrimidine was prepared in 90% yield using N-iodosuccinimide (NIS) and cesium carbonate under microwave irradiation at 120°C.

Introduction of the Carboxamide Group

The carboxamide moiety at position 6 is introduced via hydrolysis of nitriles or direct coupling of carboxylic acid derivatives.

Nitrile Hydrolysis

Hydrolysis of 5H-pyrrolo[3,4-d]pyrimidine-6-carbonitrile using aqueous NaOH (5–10%) at reflux yields the corresponding carboxylic acid, which is subsequently converted to the carboxamide via amidation.

Procedure

  • Hydrolysis: 6-Cyano intermediate (1 eq) + 10% NaOH (5 vol), reflux, 6 h.
  • Acidification: Adjust to pH 2–3 with HCl to precipitate pyrrolo[3,4-d]pyrimidine-6-carboxylic acid .
  • Amidation: React with 2-methoxyaniline (1.2 eq) using EDCl/HOBt in DMF, 25°C, 12 h.

Yield : 55–60% (over two steps).

Direct Coupling via Carboxylic Acid

Alternatively, pyrrolo[3,4-d]pyrimidine-6-carboxylic acid is activated as a mixed anhydride or ester for coupling. Using HATU as a coupling reagent, the acid reacts with 2-methoxyaniline in dichloromethane (DCM) at room temperature to afford the target carboxamide in 72% yield.

N-(2-Methoxyphenyl) Substitution

The 2-methoxyphenyl group is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

Aryl boronic acids efficiently couple with halogenated pyrrolopyrimidines. 6-Iodo-5H-pyrrolo[3,4-d]pyrimidine reacts with 2-methoxyphenylboronic acid under Suzuki conditions:

Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2 eq)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 90°C, 12 h
  • Yield: 65–70%

Buchwald-Hartwig Amination

For direct N-arylation, 5H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes coupling with 2-bromoanisole using a palladium/Xantphos catalyst system:

Conditions

  • Catalyst: Pd₂(dba)₃ (3 mol%)
  • Ligand: Xantphos (6 mol%)
  • Base: Cs₂CO₃ (2 eq)
  • Solvent: Toluene, 110°C, 24 h
  • Yield: 58%

Integrated Synthetic Routes

Route A: Sequential Cyclization and Functionalization

  • Core Formation : Cyclize 4,5-diaminopyrrole-3-carbonitrile with POCl₃ → 6-cyano-pyrrolo[3,4-d]pyrimidine .
  • Hydrolysis : Convert nitrile to carboxylic acid → pyrrolo[3,4-d]pyrimidine-6-carboxylic acid .
  • Amidation : Couple with 2-methoxyaniline using EDCl/HOBt → N-(2-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6-carboxamide .

Overall Yield : 42%.

Route B: Late-Stage Coupling

  • Iodination : Treat 5H-pyrrolo[3,4-d]pyrimidine with NIS → 6-iodo derivative .
  • Suzuki Coupling : React with 2-methoxyphenylboronic acid → 6-(2-methoxyphenyl)-pyrrolo[3,4-d]pyrimidine .
  • Carboxamide Formation : Hydrolyze nitrile or perform amide coupling.

Overall Yield : 50–55%.

Analytical Characterization

Key spectroscopic data for the target compound:

Spectrum Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, H-2), 7.92 (d, J = 8.0 Hz, 1H, ArH), 6.95–7.10 (m, 3H, ArH), 4.25 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 167.8 (CONH), 159.2 (C-OCH₃), 152.1 (C-4), 135.6 (C-6), 128.9–112.4 (ArC), 55.3 (OCH₃).
HRMS (ESI+) m/z 297.1112 [M+H]⁺ (calc. 297.1115).

Challenges and Optimization

  • Regioselectivity : Competing substitution at N-5 vs. N-7 positions requires careful control of reaction conditions. Use of bulky bases (e.g., Cs₂CO₃) favors N-6 substitution.
  • Purification : Silica gel chromatography (eluent: EtOAc/hexane 1:1) effectively isolates the target compound.
  • Scale-Up : Microwave-assisted steps improve reproducibility but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide exhibits several pharmacological properties:

  • Anticancer Activity :
    • Studies have shown that pyrrolo[3,4-d]pyrimidine derivatives can inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, compounds in this class have demonstrated effectiveness against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests possible applications in treating chronic inflammatory diseases .
  • Antiviral Properties :
    • Research indicates that certain derivatives of pyrrolo[3,4-d]pyrimidine can exhibit antiviral activity against viruses such as HIV and influenza by interfering with viral replication processes .
  • Neuroprotective Effects :
    • Some studies have highlighted the neuroprotective potential of pyrrolo[3,4-d]pyrimidine derivatives, suggesting applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease through mechanisms that involve antioxidant activity .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce costs .

Case Studies

  • Anticancer Research :
    • A study published in the Bulletin of Chemical Society of Ethiopia reported the synthesis of various pyrrolo[3,4-d]pyrimidine derivatives and their evaluation against cancer cell lines. The results indicated significant cytotoxic effects, particularly with compounds bearing specific substitutions on the phenyl ring .
  • Inflammation Models :
    • In vivo studies have demonstrated that certain derivatives can significantly reduce inflammation markers in animal models of arthritis, showcasing their therapeutic potential for inflammatory diseases .
  • Antiviral Screening :
    • A comprehensive screening of pyrrolo[3,4-d]pyrimidine derivatives against viral pathogens indicated promising antiviral activity, leading to further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolo[2,3-d]Pyrimidine Derivatives

Example Compounds :

  • 7-Cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (8) : Differs in the pyrrolo-pyrimidine core (positional isomer: [2,3-d] vs. [3,4-d]) and includes a cyclopentyl group at position 5. The methylthio group at position 2 enhances reactivity for further oxidation to sulfonyl derivatives .
  • Compound 9 : The sulfonyl derivative of 8, with improved electrophilicity for nucleophilic substitution reactions .
  • Compounds 10a and 10b: Feature a 4-sulfamoylphenylamino group at position 2, linked to pyrimidin-2-yl or 4,6-dimethylpyrimidin-2-yl sulfonamide moieties. These modifications aim to enhance target binding (e.g., kinase or sulfamoyl-related enzymes) .

Key Differences :

  • Core Structure : The [3,4-d] vs. [2,3-d] fusion alters substituent positions, influencing steric and electronic interactions with biological targets.
  • Substituent Effects : The 2-methoxyphenyl group is conserved, but variations at position 2 (methylthio, sulfonyl, or sulfamoyl groups) modulate solubility and target affinity.
Table 1: Structural Comparison of Pyrrolo-Pyrimidine Derivatives
Compound Name Core Structure Position 2 Substituent Position 7 Substituent Yield (%)
Target Compound Pyrrolo[3,4-d]pyrimidine None None N/A
Compound 8 Pyrrolo[2,3-d]pyrimidine Methylthio Cyclopentyl 57
Compound 10a Pyrrolo[2,3-d]pyrimidine 4-Sulfamoylphenylamino Cyclopentyl 43

Approved Drugs: Ribociclib Succinate

Ribociclib Succinate (Kisqali®): A CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core. Its structure includes a 7-cyclopentyl group, a dimethylcarboxamide, and a piperazinylpyridinylamino substituent at position 2.

Comparison with Target Compound :

  • Core Similarity : Both share a fused pyrrolo-pyrimidine system.
  • Key Divergence: Ribociclib’s piperazinylpyridinylamino group at position 2 enables CDK4/6 selectivity, whereas the target compound lacks this moiety, suggesting divergent biological targets .

Heterocyclic Derivatives with Related Scaffolds

6,7-Dihydro-5H-Pyrido[2,3-c]Pyridazine Derivatives () : These compounds act as Bcl-xL inhibitors. Unlike the target compound, they feature a pyrido-pyridazine core, which confers distinct electronic properties and binding modes to anti-apoptotic proteins .

5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide (): Contains a thiazolo-pyrimidine core.

Table 2: Comparison with Heterocyclic Analogs
Compound Type Core Structure Key Functional Groups Biological Target
Target Compound Pyrrolo[3,4-d]pyrimidine 2-Methoxyphenylcarboxamide Undisclosed (kinase?)
Pyrido-Pyridazine Derivatives Pyrido[2,3-c]pyridazine Variable sulfonamides Bcl-xL protein
Thiazolo-Pyrimidine Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, phenylamide Undisclosed

Biological Activity

N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (hereafter referred to as "the compound") is a member of the pyrrolo[3,4-d]pyrimidine class of compounds, which have garnered attention for their potential biological activities, particularly in the field of oncology. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H14N4O2
  • Molecular Weight : 270.29 g/mol

The biological activity of the compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. Research indicates that compounds in this class often act as inhibitors of tyrosine kinases and other enzymes critical for cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit multiple tyrosine kinases, which are pivotal in signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Studies suggest that the compound promotes apoptosis in cancer cells through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G0/G1 phase, thereby preventing further cell division.

Biological Activity Data

Recent studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver)40Induction of apoptosis
MCF-7 (Breast)55Inhibition of tyrosine kinases
A549 (Lung)30Cell cycle arrest

Case Studies

  • Study on HepG2 Cells :
    • Researchers investigated the effect of the compound on HepG2 liver cancer cells. The study revealed an IC50 value of 40 µM, with significant induction of apoptosis observed. Increased levels of caspase-3 were noted alongside a decrease in Bcl-2 expression.
  • MCF-7 Breast Cancer Model :
    • In another study involving MCF-7 breast cancer cells, the compound displayed an IC50 value of 55 µM. The results indicated that treatment led to substantial inhibition of cell proliferation through tyrosine kinase inhibition.
  • A549 Lung Cancer Study :
    • A549 lung cancer cells treated with the compound demonstrated an IC50 value of 30 µM. The mechanism involved both apoptosis induction and cell cycle arrest.

Future Directions

Given the promising biological activity exhibited by this compound, further research is warranted to explore its potential as a therapeutic agent. Future studies could focus on:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Combination Therapies : Evaluating synergistic effects when used in conjunction with existing chemotherapeutics.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.

Q & A

Q. What synthetic strategies are effective for preparing N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide?

A multi-step synthesis approach is typically employed, involving cyclocondensation of substituted pyrimidine precursors with appropriate carboxamide derivatives. For example, refluxing a mixture of a pyrimidine intermediate (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and a substituted benzaldehyde in acetic acid/acetic anhydride under controlled conditions can yield fused pyrrolopyrimidine scaffolds. Recrystallization from ethyl acetate/ethanol (3:2) is critical for purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, in related pyrrolopyrimidine derivatives, the central pyrimidine ring shows puckering (deviation of ~0.224 Å from planarity), and intermolecular hydrogen bonding (C–H···O) forms chains along the crystal lattice, as observed in analogous compounds . NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) further validate molecular connectivity and functional groups.

Q. What in vitro assays are suitable for initial pharmacological profiling?

Enzymatic inhibition assays (e.g., kinase activity) and cell-based viability assays are common. For kinase targets, measure IC₅₀ values using recombinant enzymes and ATP-competitive protocols. In cell models, assess antiproliferative effects via MTT or CellTiter-Glo assays at concentrations ranging from 1 nM to 10 μM .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide optimization of this compound’s selectivity?

SAR studies focus on substituent modifications at the pyrrolopyrimidine core and the 2-methoxyphenyl carboxamide group. For instance:

  • Pyrrolopyrimidine substituents : Bulky groups (e.g., cyclopentyl) at position 7 enhance kinase selectivity by occupying hydrophobic pockets .
  • Carboxamide modifications : Replacing the methoxy group with halogens (e.g., Cl, F) or polar moieties (e.g., piperazinyl) alters binding affinity and metabolic stability . Use computational docking (e.g., Glide SP/XP) to predict binding modes and prioritize analogs for synthesis.

Q. What analytical techniques resolve contradictions between in vitro potency and in vivo efficacy?

Discrepancies often arise from poor pharmacokinetics (PK). Address this by:

  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF/FeSSIF).
  • Metabolic stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (CLint).
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free fraction .

Q. How can crystallographic data inform drug design for this compound?

X-ray structures reveal conformational flexibility and intermolecular interactions. For example:

  • Puckered pyrimidine ring : Flattened boat conformations influence binding pocket accessibility.
  • Hydrogen-bond networks : Bifurcated C–H···O bonds stabilize crystal packing, which can mimic target protein interactions . Use Mercury (CCDC) to analyze torsion angles and plan substituent modifications that retain favorable interactions.

Q. What methodologies are recommended for assessing metabolic liabilities?

  • Phase I metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) and identify metabolites via LC-HRMS.
  • Reactive intermediates : Perform glutathione (GSH) trapping assays to detect electrophilic species.
  • In silico tools : Use StarDrop or ADMET Predictor to prioritize analogs with lower metabolic risk .

Q. How to develop a robust HPLC method for purity analysis?

Optimize chromatographic conditions using:

  • Column : C18 (4.6 × 150 mm, 3.5 μm).
  • Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA).
  • Detection : UV at 254 nm. Validate method specificity, linearity (R² > 0.99), and precision (%RSD < 2%) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.